5-Nitropyrimidine-2,4,6-triamine 1,3-dioxide
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Overview
Description
2,4,6-Triamino-5-nitropyrimidine-1,3-dium-1,3-bis(olate) is a compound known for its energetic properties It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-triamino-5-nitropyrimidine-1,3-dium-1,3-bis(olate) typically involves the nitration of 2,4,6-triaminopyrimidine. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the 5-position of the pyrimidine ring. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents, with the reaction temperature carefully monitored to prevent decomposition.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available precursors. The process includes nitration, followed by purification steps such as recrystallization to obtain the pure compound. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Triamino-5-nitropyrimidine-1,3-dium-1,3-bis(olate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The amino groups in the compound can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Conversion to 2,4,6-triaminopyrimidine.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
2,4,6-Triamino-5-nitropyrimidine-1,3-dium-1,3-bis(olate) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other energetic materials and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of high-energy materials for explosives and propellants.
Mechanism of Action
The mechanism of action of 2,4,6-triamino-5-nitropyrimidine-1,3-dium-1,3-bis(olate) involves its ability to undergo rapid decomposition under specific conditions, releasing a significant amount of energy. The molecular targets and pathways involved in its action include:
Hydrogen Bonding: The compound forms strong hydrogen bonds, contributing to its stability.
Van der Waals Interactions: These interactions play a role in the compound’s structural integrity.
Cleavage of N-O Bonds: The decomposition process involves the cleavage of N-O bonds, leading to the formation of water and other by-products.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Triamino-5-nitropyrimidine-1,3-dioxide: Similar in structure but differs in the oxidation state of the nitro group.
2,4,6-Triaminopyrimidine: Lacks the nitro group, resulting in different chemical properties.
5-Nitro-2,4-diaminopyrimidine: Contains fewer amino groups, affecting its reactivity.
Uniqueness
2,4,6-Triamino-5-nitropyrimidine-1,3-dium-1,3-bis(olate) is unique due to its combination of three amino groups and one nitro group, providing a balance between stability and reactivity. This makes it a valuable compound for various applications, particularly in the field of energetic materials.
Properties
Molecular Formula |
C4H6N6O4 |
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Molecular Weight |
202.13 g/mol |
IUPAC Name |
1,3-dihydroxy-2,6-diimino-5-nitropyrimidin-4-amine |
InChI |
InChI=1S/C4H6N6O4/c5-2-1(10(13)14)3(6)9(12)4(7)8(2)11/h5,7,11-12H,6H2 |
InChI Key |
BSBGJJQQZUZGOT-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(N(C(=N)N(C1=N)O)O)N)[N+](=O)[O-] |
Origin of Product |
United States |
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